5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-12-10-9(8-4-2-1-3-5-8)6-7-14-11(10)15-13(18)16-12/h1-7H,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJILXCRGNTKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=C2)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Molecular Target Interactions of 5 Phenylpyrido 2,3 D Pyrimidine 2,4 1h,3h Dione
Enzymatic Inhibition Studies and Kinetic Analysis (In Vitro)
The therapeutic potential of compounds based on the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold is rooted in their ability to specifically interact with and inhibit the function of key enzymes involved in disease pathology. In vitro enzymatic assays are fundamental to characterizing these interactions, identifying the direct molecular targets, and quantifying the potency and mechanism of inhibition.
Derivatives of the pyrido[2,3-d]pyrimidine (B1209978) core have been identified as potent inhibitors of several enzyme classes, with protein kinases being the most prominent. nih.gov Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Identified molecular targets for this class of compounds include:
Tyrosine Kinases: This is a major class of targets. Specific examples include the Abelson kinase (Abl), Bcr-Abl fusion protein, and receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFr), and Platelet-Derived Growth Factor Receptor (PDGFr). nih.govnih.govresearchgate.net The compound PD180970, a pyrido[2,3-d]pyrimidine derivative, was identified as a potent inhibitor of the p210Bcr-Abl tyrosine kinase, which is characteristic of chronic myelogenous leukemia. researchgate.net
Serine/Threonine Kinases: Members of this family are also significant targets. Derivatives have been developed to inhibit the RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival. nih.gov Other specific serine/threonine kinase targets include PIM-1 kinase, a proto-oncogene implicated in various cancers, and Receptor Interacting Protein Kinase-2 (RIPK2), which is involved in inflammatory signaling. nih.govrsc.org
Eukaryotic Elongation Factor-2 Kinase (eEF-2K): This atypical serine/threonine kinase is involved in regulating protein synthesis and has been identified as a target for pyrido[2,3-d]pyrimidine-2,4-dione derivatives. nih.gov
Other Enzymes: Beyond kinases, related scaffolds have shown activity against enzymes like human thymidylate synthase, a critical enzyme for DNA synthesis. nih.gov
Validation of these targets is typically achieved through in vitro kinase assays using purified recombinant enzymes, where the ability of the compound to inhibit substrate phosphorylation is directly measured.
Once a target enzyme is identified, the potency of inhibition is quantified by determining inhibition constants. The half-maximal inhibitory concentration (IC50) is the most commonly reported metric, representing the concentration of an inhibitor required to reduce enzyme activity by 50%. While practical, IC50 values can be influenced by experimental conditions, such as substrate concentration. youtube.com A more direct measure of binding affinity is the inhibition constant (Ki), which is the dissociation constant of the enzyme-inhibitor complex. youtube.com
Kinetic studies have shown that many pyrido[2,3-d]pyrimidine derivatives act as ATP-competitive inhibitors. researchgate.net This means they bind to the enzyme's active site, directly competing with the natural substrate, adenosine (B11128) triphosphate (ATP), thereby blocking the phosphotransfer reaction.
The table below summarizes the reported IC50 values for several pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives against their respective kinase targets.
| Derivative Compound | Enzyme Target | IC50 Value | Reference |
|---|---|---|---|
| PD180970 | Abl Kinase (recombinant) | 2.2 nM | researchgate.net |
| PD180970 | p210Bcr-Abl (in vitro autophosphorylation) | 5 nM | researchgate.net |
| PD180970 | p210Bcr-Abl (in vivo phosphorylation) | 170 nM | researchgate.net |
| Compound 4 (unnamed) | PIM-1 Kinase | 11.4 nM | rsc.orgrsc.org |
| Compound 10 (unnamed) | PIM-1 Kinase | 17.2 nM | rsc.orgrsc.org |
| Compound 6 (A-484954) | eEF-2K | 420 nM | nih.gov |
| Compound 9 (unnamed) | eEF-2K | 930 nM | nih.gov |
The inhibition of a specific enzyme by a pyrido[2,3-d]pyrimidine derivative has direct consequences on cellular signaling pathways. By blocking a kinase, these compounds prevent the downstream phosphorylation events that propagate the signal.
A key example is the impact on the RAF-MEK-ERK pathway (also known as the MAPK pathway), a central signaling cascade that regulates cell growth and division. nih.gov The constitutive activation of this pathway is common in many cancers. Studies on a series of novel pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives demonstrated their function as blockers of this pathway. The lead compound from this study, 14m , was shown to decrease the levels of phosphorylated MEK and phosphorylated ERK in a dose-dependent manner in cancer cell lines. nih.gov This confirms that the compound's enzymatic inhibition translates directly to the modulation of a critical cancer-related signaling pathway at the molecular level.
Receptor Binding Profiling and Affinity Determination (In Vitro)
While enzymatic inhibition assays measure the functional consequence of a compound's interaction, biophysical techniques provide direct information about the binding event itself, including affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques used to characterize molecular interactions in real-time.
Surface Plasmon Resonance (SPR) measures the binding of an analyte (the inhibitor) to a ligand (the target enzyme) immobilized on a sensor surface. It provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD), a direct measure of binding affinity, can be calculated.
Isothermal Titration Calorimetry (ITC) measures the heat change that occurs upon the binding of an inhibitor to a target enzyme in solution. It directly determines the binding affinity (KD) and the thermodynamics of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).
While detailed SPR or ITC studies for the 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione class are not widely published, these techniques are standard applications in drug discovery for validating target engagement and optimizing lead compounds. For instance, a study on a closely related pyridopyrimidone derivative, STM2457 , used an SPR assay to determine its high binding affinity of 1.4 nM (KD) for its target, the METTL3 enzyme. acs.org
Understanding where a compound binds to its target enzyme is crucial for mechanism-of-action studies and for designing more selective drugs. There are two primary binding modes:
Orthosteric Binding: The compound binds to the active site, also known as the orthosteric site, where the natural substrate binds. Orthosteric inhibitors directly compete with the substrate. nih.gov
Allosteric Binding: The compound binds to a different, distinct site on the enzyme, known as an allosteric site. This binding induces a conformational change in the enzyme that alters the activity of the active site indirectly. nih.govresearchgate.net
Evidence from kinetic studies and molecular docking simulations strongly indicates that the pyrido[2,3-d]pyrimidine derivatives investigated as kinase inhibitors function through an orthosteric binding mode. nih.govresearchgate.net They are designed to be ATP-competitive, targeting the highly conserved ATP-binding pocket of kinases. researchgate.netmdpi.com Molecular modeling of these inhibitors bound to various tyrosine kinases shows the pyrido[2,3-d]pyrimidine scaffold situated deep in the binding cleft, forming hydrogen bonds with the "hinge region" of the kinase domain in a pattern that mimics the binding of the adenine (B156593) ring of ATP. nih.govacs.org This orthosteric binding mode is responsible for their potent inhibitory activity.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation
The exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) for this compound and its analogs has been a critical aspect of medicinal chemistry research. These studies aim to understand how modifications to the chemical structure influence the compound's biological activity and physicochemical properties, thereby guiding the design of more potent and selective therapeutic agents.
Correlation of Structural Modifications with Molecular Interaction Potency
Systematic modifications of the this compound scaffold have revealed several key determinants of its molecular interaction potency. Research has primarily focused on substitutions at the N1 and N3 positions of the pyrimidine (B1678525) ring, the phenyl ring at the C5 position, and other positions on the pyridopyrimidine core.
In the context of inhibiting the RAF-MEK-ERK signaling pathway, which is often hyperactivated in various cancers, derivatives of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold have been investigated. nih.gov One study reported the synthesis of a series of compounds where modifications were made at the N1, N3, and C5 positions. nih.gov The parent compound in this series was modified to explore the impact of different substituents on antiproliferative activity. For instance, the introduction of a dimethyl substitution at the N1 and N3 positions, combined with an aminoacetamide linker at the C5 position and a 4-methylpiperazin-1-yl group at the C7 position, led to compounds with significant cytotoxic activity against various cancer cell lines. nih.gov
The compound N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide, labeled as 14m , demonstrated potent antiproliferative effects against MCF-7, A375, SK-MEL-2, and SK-HEP-1 cancer cells. nih.gov This suggests that the presence of the N1,N3-dimethyl groups, the aminoacetamide linker, and the C7-piperazinyl moiety are crucial for high potency. The mechanism of action for compound 14m was found to involve the suppression of cell migration, induction of apoptosis, and a decrease in the phosphorylation levels of ERK and MEK. nih.gov
Another area of investigation for this scaffold is its potential as an anti-inflammatory agent through the inhibition of cyclooxygenase-2 (COX-2). derpharmachemica.com Docking studies have indicated that the pyridopyrimidine core can form hydrogen bonds and hydrophobic interactions within the COX-2 active site. derpharmachemica.com Modifications such as the introduction of a methyl group at the C5 position and an ethyl group at the N3 position of the core structure were found to be favorable for anti-inflammatory activity. derpharmachemica.com Some derivatives showed higher potency than the standard drug indomethacin, highlighting the therapeutic potential of this chemical class. derpharmachemica.com
The following table summarizes the structure-activity relationship of selected this compound derivatives, showcasing the impact of various substitutions on their biological activity.
| Compound ID | N1-Substituent | N3-Substituent | C5-Substituent | C7-Substituent | Biological Activity | Target |
| 14m | Methyl | Methyl | -NH-CH₂-C(O)NH-(3-chlorophenyl) | 4-methylpiperazin-1-yl | High antiproliferative activity | RAF-MEK-ERK Pathway |
| 1 | H | Ethyl | Methyl | Phenyl | Moderate anti-inflammatory activity | COX-2 |
Elucidation of Key Pharmacophoric Features for Target Recognition
Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. For the this compound scaffold, several key pharmacophoric features have been elucidated for its interaction with various targets, including protein kinases and cyclooxygenases.
For its activity as a COX-2 inhibitor, the essential pharmacophoric features include hydrogen bond donors and acceptors, as well as hydrophobic regions. derpharmachemica.com The dione (B5365651) moiety of the pyrimidine ring can act as a hydrogen bond acceptor, while the NH groups at positions 1 and 3 can serve as hydrogen bond donors. The phenyl ring at the C5 position and other aromatic substituents contribute to hydrophobic interactions within the active site of the enzyme. derpharmachemica.com
In the context of epidermal growth factor receptor (EGFR) inhibition, a different set of pharmacophoric features is crucial. nih.gov A new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed to possess the essential features of EGFR inhibitors. nih.gov These typically include a heterocyclic core that can interact with the hinge region of the kinase domain, a hydrogen bond donor/acceptor, and a hydrophobic group that occupies a hydrophobic pocket. The pyrido[2,3-d]pyrimidine core serves as the central scaffold. Expansion of this core to a tetracyclic system, as seen in 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione derivatives, has shown a favorable impact on anticancer activity. nih.gov
A 3D-pharmacophore study of pyrido[2,3-d]pyrimidine-4(1H)-dione derivatives has further refined our understanding of the structural requirements for anticancer and antioxidant activities. researchgate.net These studies help in visualizing the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers that are critical for biological activity.
The key pharmacophoric features for the this compound scaffold can be summarized as follows:
Hydrogen Bond Acceptors: The carbonyl groups at C2 and C4 of the pyrimidine-dione ring are critical hydrogen bond acceptors.
Hydrogen Bond Donors: The NH groups at the N1 and N3 positions can act as hydrogen bond donors.
Aromatic/Hydrophobic Regions: The phenyl ring at the C5 position is a key hydrophobic feature that can engage in π-π stacking or hydrophobic interactions with the target protein. Other aromatic or aliphatic substituents can further modulate these interactions.
Heterocyclic Core: The rigid pyrido[2,3-d]pyrimidine scaffold provides the necessary framework to orient the key interacting groups in the correct spatial arrangement for optimal binding to the target.
These pharmacophoric models serve as a valuable guide for the rational design of new and more potent inhibitors based on the this compound scaffold for various therapeutic applications.
Advanced Research Directions and Future Perspectives for 5 Phenylpyrido 2,3 D Pyrimidine 2,4 1h,3h Dione
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and development. nih.gov For 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, these computational tools offer a powerful approach to accelerate the design and optimization of new analogues with enhanced potency, selectivity, and pharmacokinetic profiles.
Generative models, a subset of deep learning, can be employed for the de novo design of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govmdpi.com These models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns in large chemical datasets to generate new molecules with desired properties. By training these models on known bioactive pyrido[2,3-d]pyrimidines and their targets, it is possible to generate novel 5-phenyl substituted analogues that are predicted to have high affinity for specific biological targets.
Furthermore, ML algorithms can be utilized to build predictive models for structure-activity relationships (SAR) and absorption, distribution, metabolism, and excretion (ADME)/toxicity profiles. nih.gov These models can rapidly screen virtual libraries of this compound derivatives, prioritizing a smaller, more promising set of compounds for synthesis and biological evaluation. This in-silico screening significantly reduces the time and cost associated with traditional drug discovery pipelines.
Table 1: Potential Applications of AI/ML in the Development of this compound Derivatives
| AI/ML Technique | Application | Potential Outcome |
| Generative Models (VAEs, GANs) | De novo design of novel analogues | Generation of patentable molecules with improved activity |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Prediction of biological activity | Prioritization of compounds for synthesis |
| ADME/Tox Prediction Models | In-silico assessment of pharmacokinetic and toxicity profiles | Early identification of compounds with poor drug-like properties |
| High-Throughput Virtual Screening | Rapid screening of large virtual libraries | Identification of hit compounds with high predicted affinity |
Exploration of Novel Molecular Targets Based on Chemoinformatic Predictions
While pyrido[2,3-d]pyrimidine derivatives are known to interact with a range of biological targets, including various kinases and dihydrofolate reductase (DHFR), the full target landscape of this compound remains to be fully elucidated. mdpi.comnih.gov Chemoinformatic approaches, such as target fishing and inverse docking, can be instrumental in identifying novel molecular targets for this compound.
Target fishing, or chemocentric approaches, utilize the principle of "guilt by association," where the biological targets of a compound are predicted based on the known targets of structurally similar molecules. By screening large databases of compound-target interactions, it is possible to generate a list of putative targets for this compound.
Inverse docking, on the other hand, involves docking the this compound structure against a library of protein binding sites. This approach can identify proteins that are predicted to have a high binding affinity for the compound, thus suggesting potential new targets. The identification of novel targets can open up new therapeutic avenues for this class of compounds beyond their currently known applications.
Development of Hybrid Molecules Incorporating the Pyrido[2,3-d]pyrimidine Core
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach can lead to the development of hybrid molecules with improved affinity, better selectivity, or even dual-targeting capabilities. For the this compound core, this strategy holds significant promise.
One approach is to hybridize the pyrido[2,3-d]pyrimidine scaffold with other heterocyclic moieties known to possess biological activity, such as piperazine (B1678402) or triazole rings. nih.gov This can be achieved by synthetically linking these fragments to the core structure at various positions. The resulting hybrid molecules may exhibit synergistic effects, leading to enhanced potency or the ability to overcome drug resistance mechanisms. For instance, a hybrid molecule could be designed to simultaneously inhibit two different kinases in a cancer signaling pathway.
Mechanistic Deepening of Observed Molecular Interactions and Pathway Modulation
A thorough understanding of the molecular interactions between this compound derivatives and their biological targets is crucial for rational drug design. While initial studies may identify key interactions, a deeper mechanistic understanding can be achieved through a combination of advanced computational and experimental techniques.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, revealing the stability of key interactions and the role of solvent molecules. mdpi.com These simulations can help to explain the basis of ligand affinity and selectivity.
Experimentally, high-resolution structural biology techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide detailed atomic-level information about the binding mode of this compound analogues in the active site of their target proteins. Furthermore, detailed cell-based assays are necessary to understand how the modulation of a specific target by these compounds affects downstream signaling pathways, such as the MAPK and PI3K pathways, ultimately leading to a physiological response. nih.gov
Methodological Innovations in Pyrido[2,3-d]pyrimidine Synthesis for Library Generation
The exploration of the chemical space around the this compound scaffold requires the efficient synthesis of a large and diverse library of analogues. Traditional synthetic methods can be time-consuming and may not be amenable to high-throughput synthesis. Therefore, methodological innovations are needed to facilitate the rapid generation of such libraries.
The development of robust and versatile synthetic routes is paramount. Strategies starting from pre-formed pyrimidine (B1678525) or pyridone rings have been described for the synthesis of the pyrido[2,3-d]pyrimidine core. nih.gov The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the introduction of a wide range of substituents at various positions of the scaffold. mdpi.com
Furthermore, the adoption of automated synthesis platforms and flow chemistry can significantly accelerate the production of compound libraries. These technologies enable the rapid and reproducible synthesis of a large number of derivatives, which can then be screened for their biological activity. The ability to generate large and diverse libraries is essential for comprehensive SAR studies and the identification of lead compounds with optimal properties.
Q & A
Basic: What are the common synthetic routes for 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Formation : Condensation of β-dicarbonyl compounds with guanidine derivatives to construct the pyrido[2,3-d]pyrimidine core .
Substitution : Introduction of substituents (e.g., phenyl groups) via nucleophilic alkylation using benzyl chlorides or chloroacetamides in polar aprotic solvents like DMF, catalyzed by potassium carbonate .
Purification : Crystallization from ethanol or acetone to isolate high-purity products (yields: 60–85%) .
Key Reagents : Benzyl chlorides, chloroacetamides, DMF, K₂CO₃.
Basic: How is the structural integrity of this compound confirmed?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions and ring connectivity. For example, aromatic protons appear at δ 7.2–8.1 ppm, while carbonyl groups resonate at δ 160–170 ppm .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- HPLC : Assess purity (>95% by reverse-phase chromatography with C18 columns, using acetonitrile/water gradients) .
Basic: What biological activities have been reported for this compound and its analogs?
Methodological Answer:
- Antimicrobial Activity : Derivatives like 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione show potent activity against Staphylococcus aureus (MIC: 2–4 µg/mL, outperforming metronidazole and streptomycin) .
- Enzyme Inhibition : Pyrido-pyrimidine derivatives often target kinases or DNA-processing enzymes. Assays include fluorescence polarization for binding affinity .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved bioactivity?
Methodological Answer:
- Substituent Optimization :
- Position 5 : Electron-withdrawing groups (e.g., Cl) enhance metabolic stability but may reduce solubility .
- Position 6 : Heterocyclic substituents (e.g., thiazole) improve antimicrobial activity by enhancing target binding .
- Example SAR Table :
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| 5 | Methyl → Chloro | ↑ Metabolic stability, ↓ solubility |
| 6 | Thiazole addition | ↑ Antimicrobial activity (2x MIC) |
| 3-Phenyl | Fluorination | ↑ Selectivity for kinase targets |
Reference : .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Purity Verification : Re-examine compound purity via HPLC and elemental analysis to rule out impurities .
Assay Standardization : Compare protocols (e.g., broth microdilution vs. agar diffusion for antimicrobial testing) .
Structural Confirmation : Ensure no tautomerism or polymorphism via X-ray crystallography .
Cross-Validate : Test analogs (e.g., 5-methyl vs. 5-Cl derivatives) to isolate substituent effects .
Advanced: How can computational methods optimize the synthesis of pyrido-pyrimidine derivatives?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to identify low-energy intermediates and transition states .
- Machine Learning : Train models on reaction databases to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., K₂CO₃ vs. Cs₂CO₃) .
- Case Study : Quantum mechanics/molecular mechanics (QM/MM) simulations reduced alkylation reaction optimization time by 40% .
Advanced: What strategies improve yields in alkylation reactions of pyrido-pyrimidine scaffolds?
Methodological Answer:
- Solvent Choice : Use DMF for polar intermediates or toluene for non-polar substrates to enhance solubility .
- Catalyst Screening : K₂CO₃ outperforms NaH in benzylation reactions due to milder conditions (60°C vs. 100°C) .
- Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes (yield: 85% → 92%) .
Advanced: How to analyze substituent effects on physicochemical properties (e.g., logP, solubility)?
Methodological Answer:
- logP Prediction : Use software like MarvinSketch or ACD/Labs to calculate partition coefficients. For example, adding a methoxy group reduces logP by 0.5 units .
- Solubility Testing : Perform shake-flask assays in PBS (pH 7.4) or simulate intestinal fluid (FaSSIF) .
- Thermal Analysis : DSC/TGA reveals melting points (e.g., 220–250°C for crystalline derivatives) and degradation profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
